1H and 13C NMR chemical shifts for 2-Ethoxy-3-fluoropyridine-4-carbaldehyde
1H and 13C NMR chemical shifts for 2-Ethoxy-3-fluoropyridine-4-carbaldehyde
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Ethoxy-3-fluoropyridine-4-carbaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry, providing unparalleled insight into molecular structure.[1][2] For novel heterocyclic compounds such as 2-Ethoxy-3-fluoropyridine-4-carbaldehyde, a precise understanding of its NMR spectral characteristics is paramount for structural verification and for studying its interactions in biological systems. This guide provides a comprehensive analysis of the predicted 1H and 13C NMR spectra of this molecule, grounded in fundamental principles of substituent effects and spin-spin coupling. Furthermore, it outlines a robust, field-proven experimental protocol for the acquisition of high-quality NMR data, designed for researchers and scientists in the field. As experimental spectra for this specific compound are not publicly cataloged, this document serves as both a predictive analysis and a methodological blueprint.
Part 1: Predictive Analysis of NMR Spectra
The chemical shifts and coupling patterns in 2-Ethoxy-3-fluoropyridine-4-carbaldehyde are governed by the interplay of the electronic properties of its three substituents on the pyridine ring. The ethoxy group (-OEt) at C2 is an electron-donating group (EDG) via the mesomeric effect. The fluoro group (-F) at C3 and the carbaldehyde group (-CHO) at C4 are both electron-withdrawing groups (EWGs) through inductive and mesomeric effects, respectively.[3][4]
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show four distinct regions: the aromatic region for the pyridine protons, the downfield aldehyde proton, and the aliphatic region for the ethoxy group protons.
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Aromatic Protons (H5 & H6):
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H6: This proton is ortho to the nitrogen atom and meta to the electron-withdrawing aldehyde group. It is expected to be the most downfield of the ring protons, likely appearing around 8.5-8.7 ppm . It will appear as a doublet due to coupling with H5 (JH5-H6 ≈ 5 Hz).
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H5: This proton is ortho to the electron-withdrawing aldehyde and meta to the fluorine. The competing effects make its precise location challenging to predict, but it is expected to be significantly downfield, likely in the range of 7.3-7.5 ppm . It will appear as a doublet of doublets (dd) due to coupling with H6 (JH5-H6 ≈ 5 Hz) and a smaller four-bond coupling to the fluorine atom (4JH5-F ≈ 2-4 Hz).[5][6]
-
-
Aldehyde Proton (-CHO):
-
Ethoxy Group Protons (-OCH2CH3):
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Methylene Protons (-OCH2-): These protons are adjacent to the oxygen atom and will appear as a quartet due to coupling with the methyl protons. Their chemical shift is predicted to be in the 4.4-4.6 ppm range.
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Methyl Protons (-CH3): These protons will appear as a triplet due to coupling with the methylene protons, in the typical aliphatic region of 1.4-1.6 ppm .
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Predicted 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum will show nine distinct signals. The chemical shifts are heavily influenced by the substituents, and several carbons will exhibit splitting due to coupling with the fluorine atom (nJCF).[9][10][11]
-
Pyridine Ring Carbons:
-
C2 (-OEt): Attached to both nitrogen and oxygen, this carbon will be significantly downfield, predicted around 160-162 ppm . It will show a two-bond coupling to fluorine (2JC2-F ≈ 15-25 Hz).
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C3 (-F): Directly bonded to fluorine, this carbon will experience a very large one-bond C-F coupling constant. Its chemical shift will be highly deshielded, predicted in the range of 155-158 ppm (1JC3-F ≈ 240-260 Hz).[12]
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C4 (-CHO): This carbon is attached to the electron-withdrawing aldehyde group and will be deshielded. It will also exhibit a two-bond coupling to fluorine. Predicted shift is 135-138 ppm (2JC4-F ≈ 20-30 Hz).
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C5: This carbon is predicted to appear around 115-118 ppm . It will exhibit a three-bond coupling to fluorine (3JC5-F ≈ 3-5 Hz).
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C6: This carbon, adjacent to the ring nitrogen, is expected around 150-152 ppm .
-
-
Substituent Carbons:
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C7 (Aldehyde C=O): The carbonyl carbon will be the most downfield signal in the spectrum, predicted at 188-192 ppm .
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C8 (Ethoxy -OCH2-): The methylene carbon is attached to oxygen and is expected around 68-70 ppm .
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C9 (Ethoxy -CH3): The terminal methyl carbon will be the most upfield signal, predicted at 14-16 ppm .
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Summary of Predicted NMR Data
| Assignment | Predicted 1H Shift (ppm) | Predicted Multiplicity | Predicted 13C Shift (ppm) | Predicted C-F Coupling (Hz) |
| H5 / C5 | 7.3 - 7.5 | dd | 115 - 118 | 3J ≈ 3-5 |
| H6 / C6 | 8.5 - 8.7 | d | 150 - 152 | - |
| -CHO / C7 | 10.0 - 10.3 | s | 188 - 192 | - |
| -OCH2- / C8 | 4.4 - 4.6 | q | 68 - 70 | - |
| -CH3 / C9 | 1.4 - 1.6 | t | 14 - 16 | - |
| C2 | - | - | 160 - 162 | 2J ≈ 15-25 |
| C3 | - | - | 155 - 158 | 1J ≈ 240-260 |
| C4 | - | - | 135 - 138 | 2J ≈ 20-30 |
Part 2: Experimental Protocol for NMR Data Acquisition
This section provides a detailed, self-validating methodology for acquiring high-quality 1H and 13C NMR spectra of 2-Ethoxy-3-fluoropyridine-4-carbaldehyde.
Diagram: Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
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Sample Preparation:
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Massing: Accurately weigh 5-10 mg of purified 2-Ethoxy-3-fluoropyridine-4-carbaldehyde for 1H NMR, or 15-25 mg for 13C NMR, into a clean, dry vial.[13][14][15]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a suitable first choice. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[14] Gently vortex or sonicate to ensure complete dissolution. A clear, homogeneous solution free of particulates is critical for high-quality spectra.[15]
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell). Ensure the sample height is at least 4 cm to allow for proper shimming.[14]
-
Standard: Tetramethylsilane (TMS) can be used as an internal standard for calibration (0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).[13][14]
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
Lock and Shim: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg30) sequence is appropriate.[16]
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 2-3 seconds to ensure good digital resolution.[16]
-
Relaxation Delay (D1): 2-5 seconds. For accurate integration, a longer delay of at least 5 times the longest T1 is required.[17]
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30) is used.
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512 to 2048 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Interpretation:
-
Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier Transform.
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the spectrum using the TMS or residual solvent signal.
-
Integrate the 1H signals and compare the ratios to the expected number of protons.
-
Assign the peaks based on the predicted chemical shifts, multiplicities, and coupling constants detailed in Part 1. For unambiguous assignment, 2D NMR experiments such as COSY (1H-1H correlation) and HSQC (1H-13C one-bond correlation) are highly recommended.
-
Diagram: Molecular Structure and Key Interactions
Caption: Molecular structure with key predicted 1H and 13C NMR parameters.
References
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 741–748. Available from [Link][9][18]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link][22]
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